molecular formula C8H11NO B8771544 1-(3-Methylpyridin-4-yl)ethanol CAS No. 22382-97-4

1-(3-Methylpyridin-4-yl)ethanol

Cat. No.: B8771544
CAS No.: 22382-97-4
M. Wt: 137.18 g/mol
InChI Key: WTCOYCKRAXPKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpyridin-4-yl)ethanol (CAS: 112940-51-9) is a pyridine derivative featuring a hydroxethyl group (-CH₂CH₂OH) attached to the 4-position of a 3-methylpyridine ring. It is primarily utilized as a research chemical in synthetic organic chemistry and pharmaceutical development .

Properties

CAS No.

22382-97-4

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(3-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5,7,10H,1-2H3

InChI Key

WTCOYCKRAXPKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 1-(3-Methylpyridin-4-yl)ethanol and related compounds:

Compound Name Substituents on Pyridine Ring Functional Groups Molecular Formula Molar Mass (g/mol)
This compound 3-methyl -CH₂CH₂OH C₈H₁₁NO 137.18 (estimated)
1-(3-Chloro-2-methoxypyridin-4-yl)ethanol 3-chloro, 2-methoxy -CH₂CH₂OH C₈H₁₀ClNO₂ 187.62
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol 6-ethoxy (pyrimidine core) -CH₂OH, piperidine ring C₁₂H₁₉N₃O₂ 237.30
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol 6-methoxy, 2-methylthio (pyrimidine) -CH₂OH, piperidine ring C₁₂H₁₉N₃O₂S 277.36

Key Observations :

  • Substituent Effects : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., methoxy, chloro) in analogs like the 3-chloro-2-methoxy derivative .

Physicochemical Properties

  • Melting Points: While data for this compound are unavailable, analogs like the pyridin-4-yl-methanol derivatives often show melting points in the range of 150–300°C, influenced by hydrogen bonding and crystallinity .
  • Solubility: Ethanol-derived analogs (e.g., ) are typically soluble in alcohols, THF, and DCM but less so in nonpolar solvents. The 3-chloro-2-methoxy derivative may exhibit lower aqueous solubility due to hydrophobic substituents.

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